molecular formula C35H29N5 B12549246 2,6-Bis(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine CAS No. 145387-98-0

2,6-Bis(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine

Cat. No.: B12549246
CAS No.: 145387-98-0
M. Wt: 519.6 g/mol
InChI Key: KGBVXRJVCYLLLP-UHFFFAOYSA-N
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Description

2,6-Bis(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted at the 2 and 6 positions with 1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl groups. The presence of both pyridine and pyrazole rings in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2,6-Bis(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-diacetylpyridine with phenylhydrazine to form the intermediate hydrazone, which is then cyclized to form the pyrazole rings . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2,6-Bis(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or pyridine rings are replaced by other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,6-Bis(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions, which are studied for their catalytic and electronic properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,6-Bis(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of the targets, leading to the observed biological effects .

Comparison with Similar Compounds

2,6-Bis(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties .

Properties

CAS No.

145387-98-0

Molecular Formula

C35H29N5

Molecular Weight

519.6 g/mol

IUPAC Name

2,6-bis(2,3-diphenyl-3,4-dihydropyrazol-5-yl)pyridine

InChI

InChI=1S/C35H29N5/c1-5-14-26(15-6-1)34-24-32(37-39(34)28-18-9-3-10-19-28)30-22-13-23-31(36-30)33-25-35(27-16-7-2-8-17-27)40(38-33)29-20-11-4-12-21-29/h1-23,34-35H,24-25H2

InChI Key

KGBVXRJVCYLLLP-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=NC(=CC=C2)C3=NN(C(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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